molecular formula C17H15ClO2 B13145628 9-Chloro-10-(dimethoxymethyl)anthracene CAS No. 848478-89-7

9-Chloro-10-(dimethoxymethyl)anthracene

Cat. No.: B13145628
CAS No.: 848478-89-7
M. Wt: 286.8 g/mol
InChI Key: URNUZUZCDNVMTE-UHFFFAOYSA-N
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Description

9-Chloro-10-(dimethoxymethyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 9th position and a dimethoxymethyl group at the 10th position of the anthracene ring system. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .

Chemical Reactions Analysis

9-Chloro-10-(dimethoxymethyl)anthracene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Chloro-10-(dimethoxymethyl)anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-10-(dimethoxymethyl)anthracene involves its interaction with molecular targets through its aromatic ring system. The chlorine and dimethoxymethyl groups influence its reactivity and interaction with other molecules. The pathways involved include electron transfer and energy transfer processes, which are crucial for its applications in photophysical and photochemical reactions .

Comparison with Similar Compounds

9-Chloro-10-(dimethoxymethyl)anthracene can be compared with other anthracene derivatives such as:

    9,10-Dimethylanthracene: Known for its high fluorescence quantum yield.

    9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Used in triplet–triplet annihilation upconversion systems.

    9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other anthracene derivatives .

Biological Activity

9-Chloro-10-(dimethoxymethyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C17H15ClO2C_{17}H_{15}ClO_2. Its structure features an anthracene core with a chlorine atom at the 9-position and a dimethoxymethyl group at the 10-position. The planar structure of the anthracene ring system contributes to its ability to intercalate with DNA and other biomolecules, which is crucial for its biological activity .

1. Anticancer Activity

Research indicates that anthracene derivatives, including this compound, exhibit significant anticancer properties. A study on anthracene-9,10-diones showed that structural modifications could enhance cytotoxicity against various cancer cell lines. The mechanism often involves intercalation into DNA, leading to disruption of replication and transcription processes .

Table 1: Cytotoxicity of Anthracene Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLa5.4
MitoxantroneMCF-70.3
BisantreneA5491.5

This table summarizes the cytotoxic effects of selected anthracene derivatives on different cancer cell lines, highlighting the potential of this compound as an effective anticancer agent.

2. Antimicrobial Activity

Anthraquinone derivatives have been extensively studied for their antimicrobial properties. The presence of the anthracene core allows these compounds to interact with microbial DNA, inhibiting growth and proliferation. In particular, derivatives have shown activity against both bacterial and fungal strains .

Case Study: Antimicrobial Efficacy

A recent study evaluated various anthraquinone derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects, suggesting potential applications in treating infections.

3. Antioxidant Activity

The antioxidant capacity of anthracene derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound7815
Quercetin928
Ascorbic Acid8512

This table presents the DPPH scavenging activity of selected compounds, illustrating the antioxidant potential of this compound.

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure allows for intercalation between base pairs in DNA, leading to structural distortion and inhibition of replication.
  • Enzyme Inhibition : Some studies suggest that anthracene derivatives can inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Redox Activity : The ability to undergo redox reactions contributes to both antioxidant properties and cytotoxicity against cancer cells .

Properties

CAS No.

848478-89-7

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

IUPAC Name

9-chloro-10-(dimethoxymethyl)anthracene

InChI

InChI=1S/C17H15ClO2/c1-19-17(20-2)15-11-7-3-5-9-13(11)16(18)14-10-6-4-8-12(14)15/h3-10,17H,1-2H3

InChI Key

URNUZUZCDNVMTE-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C2C=CC=CC2=C(C3=CC=CC=C31)Cl)OC

Origin of Product

United States

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